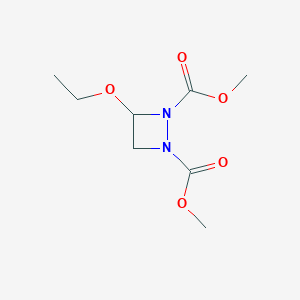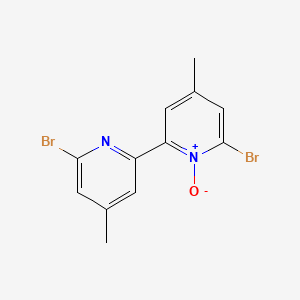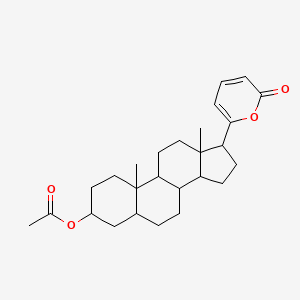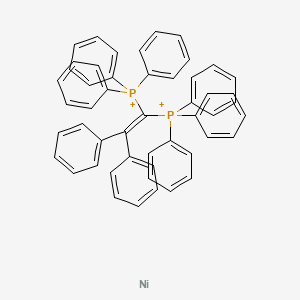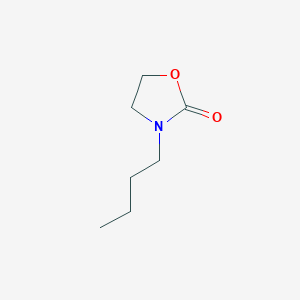![molecular formula C16H24O4 B14704498 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one CAS No. 26104-01-8](/img/structure/B14704498.png)
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is an organic compound with the molecular formula C16H24O4 It is known for its unique structure, which includes a butanone backbone substituted with a phenyl ring that has three hydroxyl groups and a 3-methylbutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Acylation: The starting material, a phenol derivative, undergoes acylation with an acyl chloride in the presence of anhydrous aluminum chloride and dichloromethane. The reaction mixture is refluxed for several hours.
Alkylation: The acylated product is then subjected to alkylation using geranyl or prenyl bromide in the presence of anhydrous potassium carbonate and dry methanol. This step also involves refluxing the reaction mixture.
Methylation: Finally, the alkylated product is methylated using methyl iodide and anhydrous potassium carbonate in dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Esters or ethers formed from the hydroxyl groups.
科学的研究の応用
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural similarity to certain bioactive compounds suggests potential pharmacological applications, such as antioxidant or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
2’,4’,6’-Trihydroxy-3’-methylbutyrophenone: Similar structure with a butyrophenone backbone.
4-prenylphlorisovalerophenone: Contains a prenyl group instead of a 3-methylbutyl group.
2,4,6-Trihydroxy-1,3,5-triazine: Similar hydroxyl substitution pattern but with a triazine ring instead of a phenyl ring .
Uniqueness
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is unique due to its specific substitution pattern and the presence of a 3-methylbutyl side chain
特性
CAS番号 |
26104-01-8 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC名 |
3-methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)5-6-11-12(17)8-14(19)15(16(11)20)13(18)7-10(3)4/h8-10,17,19-20H,5-7H2,1-4H3 |
InChIキー |
JUGCYJLWXZNKOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=C(C(=C(C=C1O)O)C(=O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



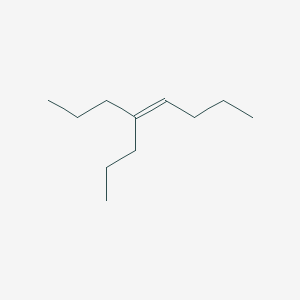
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
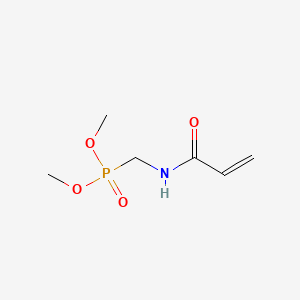
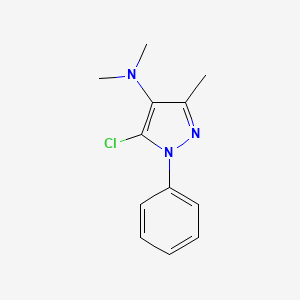
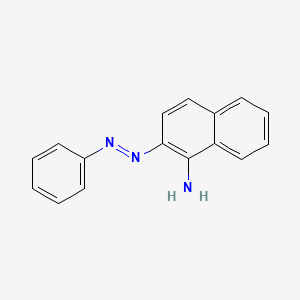
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
